4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

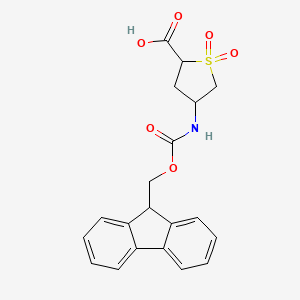

The compound “4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” is likely a derivative of benzenesulfonamide, which is a common moiety in medicinal chemistry due to its bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a sulfonyl group and a chloro group. Attached to the sulfonyl group would be a cyclopentylmethyl group with a hydroxyl substitution .Applications De Recherche Scientifique

Nonlinear Optical Materials

Preparation and Crystal Structures of New Colorless 4-Amino-1-methylpyridinium Benzenesulfonate Salts for Second-Order Nonlinear Optics

This research highlights the synthesis of a series of ionic 4-amino-1-methylpyridinium benzenesulfonate salts. These compounds, including those with chloro substituents, were prepared by quaternization reactions and analyzed for their crystalline structures through X-ray diffraction. They exhibited noncentrosymmetric structures, making them potential candidates for applications in second-order nonlinear optics due to their significant molecular first hyperpolarizability (Anwar et al., 2000) here.

Anticancer Agents

Synthesis and Molecular Structure of Novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with Potential Anticancer Activity

This study focuses on synthesizing novel benzenesulfonamide derivatives as potential anticancer agents. The most promising compound demonstrated remarkable activity against various human tumor cell lines at low micromolar levels, indicating its potential as an effective anticancer drug (J. Sławiński et al., 2012) here.

Antimicrobial and Antituberculosis Agents

Synthesis, Anticancer, Antimicrobial, Anti-tuberculosis, and Molecular Docking of Heterocyclic N-ethyl-N-methylbenzenesulfonamide Derivatives

A new series of chlorosulfonylcarbamate and urea heterocyclic benzenesulfonamides derivatives were synthesized and assessed for their biological activities. These compounds showed promising in vitro antitumor, antimicrobial, and anti-tuberculosis effects. Molecular docking studies suggested some of these compounds as good inhibitors of dihydrofolate reductase (DHFR), underlying their potential therapeutic applications (Khaled F. Debbabi et al., 2020) here.

Enzyme Inhibition for Therapeutic Applications

Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and Their Carbonic Anhydrase Inhibitory Effects

This research synthesized a range of 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibitory effects against human carbonic anhydrase I and II isoenzymes. These findings suggest potential therapeutic applications in treating conditions like glaucoma, epilepsy, obesity, and cancer (H. Gul et al., 2016) here.

Mécanisme D'action

Target of Action

The primary target of 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell proliferation and survival, making it a promising target for anticancer therapies .

Mode of Action

this compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, leading to a decrease in tumor cell survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the tumor microenvironment , which is characterized by hypoxia and acidic extracellular pH . By inhibiting CA IX, the compound disrupts the pH regulation, leading to an unfavorable environment for tumor growth .

Pharmacokinetics

The compound’s solubility in acetonitrile and chloroform suggests that it may have good absorption and distribution characteristics

Result of Action

The inhibition of CA IX by this compound leads to a decrease in tumor cell survival and proliferation . This results in a reduction in tumor growth .

Action Environment

Environmental factors such as pH and the presence of other metabolites can influence the action of this compound. For instance, the acidic tumor microenvironment may enhance the compound’s ability to inhibit CA IX . .

Propriétés

IUPAC Name |

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c13-10-3-5-11(6-4-10)18(16,17)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXWOSWEHQFGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

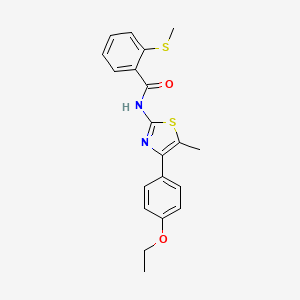

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)

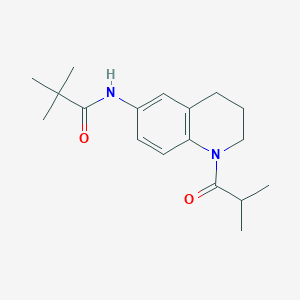

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

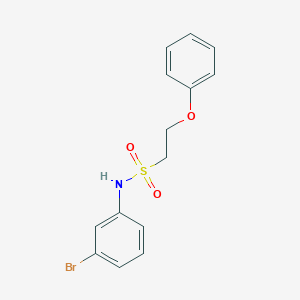

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)

![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)